(Z)-7-[(1R,2R)-2-[(E)-Oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid (Z)-7-[(1R,2R)-2-[(E)-Oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Brand Name: Vulcanchem
CAS No.: 142666-04-4
VCID: VC0127383
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,17-18H,2-5,8,11-16H2,1H3,(H,22,23)/b9-6+,10-7-/t17-,18+/m0/s1
SMILES: CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

(Z)-7-[(1R,2R)-2-[(E)-Oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid

CAS No.: 142666-04-4

Main Products

VCID: VC0127383

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

(Z)-7-[(1R,2R)-2-[(E)-Oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid - 142666-04-4

CAS No. 142666-04-4
Product Name (Z)-7-[(1R,2R)-2-[(E)-Oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,17-18H,2-5,8,11-16H2,1H3,(H,22,23)/b9-6+,10-7-/t17-,18+/m0/s1
Standard InChIKey NWFUQBWWNMLSID-OZVPIJNCSA-N
Isomeric SMILES CCCCC/C=C/C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O
SMILES CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O
Canonical SMILES CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O
Synonyms (+)(-)-8,12-trans-9-oxo-prosta-5,14-dienoic acid
8,12-OPA
8,12-trans-(5Z-14Z)-9-oxo-prosta-5,14-dienoic acid
PubChem Compound 6444249
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator